molecular formula C18H32O16 B160909 AMYLOSE CAS No. 9005-82-7

AMYLOSE

Cat. No.: B160909
CAS No.: 9005-82-7
M. Wt: 504.4 g/mol
InChI Key: FYGDTMLNYKFZSV-PXXRMHSHSA-N
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Mechanism of Action

Target of Action

Amylose, a linear polysaccharide composed of glucose units, primarily targets the enzyme α-amylase . α-Amylase is a digestive enzyme that plays a crucial role in carbohydrate metabolism, breaking down complex carbohydrates like starch into simpler sugars . This compound acts as a substrate for α-amylase, which hydrolyzes the α-(1-4) glycosidic bonds in this compound .

Mode of Action

This compound interacts with α-amylase through a process known as endo-action . This means that α-amylase cleaves the α-(1-4) glycosidic bonds of this compound internally, rather than at the end of the polymer chain . This enzymatic action results in the production of smaller carbohydrate molecules, such as maltose and dextrins .

Biochemical Pathways

This compound is synthesized from ADP-glucose within the polysaccharide matrix through the action of granule-bound starch synthase . Two models have been proposed for this compound synthesis in plants. The first involves priming of synthesis through small-size malto-oligosaccharides. The second suggests that glucans are extended by granule-bound starch synthase from a high molecular mass primer present within the granule .

Pharmacokinetics

It’s known that this compound and its derivatives can be used as excipients in pharmaceutical applications . The properties of these derivatives, including their solubility and stability, can influence their bioavailability and efficacy .

Result of Action

The enzymatic action of α-amylase on this compound results in the production of smaller carbohydrate molecules, such as maltose and dextrins . These smaller molecules can then be further metabolized by the body for energy .

Action Environment

The action of this compound and its interaction with α-amylase can be influenced by various environmental factors. For instance, the activity of α-amylase can be affected by pH and temperature . Additionally, the this compound content in starch can vary significantly depending on the plant source and environmental conditions during plant growth .

Biochemical Analysis

Biochemical Properties

Amylose forms a distinctive blue color complex with iodine . The structural formula of this compound shows that the number of repeated glucose subunits (n) is usually in the range of 300 to 3000, but can be many thousands . This compound is synthesized by ADP-Glc pyrophosphorylase (AGPase) and granule-bound starch synthase I (GBSSI), which is encoded by the Waxy gene .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by affecting metabolic pathways and gene expression. For instance, in the case of Dioscorea zingiberensis, a major genetic variant in AGPase probably enhances the enzyme activity leading to high this compound content in the tuber .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. For example, the peak SNP at the position 75,609,202 on chromosome 6 could explain 63.15% of this compound variation in the population and fell into the first exon of the ADP-glucose pyrophosphorylase (AGPase) small subunit gene, causing a non-synonymous modification of the resulting protein sequence .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, the starch content, soluble sugar content, and amylase activity were significantly altered in cassava under different levels of drought stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in pigs, different rates of starch digestion have been reported, depending on the botanic origin of starch .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized by concerted reactions catalyzed by AGPase, soluble starch synthase (SS), starch-branching enzyme (BE), and starch-debranching enzyme .

Subcellular Localization

This compound is primarily located in the amyloplast, a type of plastid specialized for starch production

Preparation Methods

Synthetic Routes and Reaction Conditions

AMYLOSE can be synthesized through enzymatic processes involving the enzyme granule-bound starch synthase (GBSS). This enzyme catalyzes the elongation of glucose chains by adding glucose units to the non-reducing end of the growing polymer . The reaction conditions typically involve an aqueous environment with a suitable pH and temperature to facilitate enzyme activity.

Industrial Production Methods

In industrial settings, this compound is often extracted from starch sources such as corn, potatoes, and rice. The extraction process involves the separation of this compound from amylopectin, the other major component of starch. This is usually achieved through techniques such as differential solubility, where this compound is precipitated out of solution while amylopectin remains dissolved .

Chemical Reactions Analysis

Types of Reactions

AMYLOSE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

AMYLOSE has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGDTMLNYKFZSV-PXXRMHSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858850
Record name alpha-Maltotriose
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Amylose
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CAS No.

6401-81-6, 9005-82-7, 1109-28-0
Record name alpha-Maltotriose
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Record name Amylose
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Record name alpha-Maltotriose
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Record name O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranose
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Record name Amylose
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